1-(Chloromethyl)-4-phenylimidazole
Description
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-7-13-6-10(12-8-13)9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKEVTZKNYUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclization
The foundational step involves synthesizing 4-phenylimidazole via a two-step protocol:
- Substitution Reaction : α-Bromoacetophenone reacts with formamidine acetate in ethylene glycol at 50–60°C to form a nucleophilic intermediate.
- Key Parameters :
- Molar ratio of α-bromoacetophenone to formamidine acetate: 1:1.8–2.2
- Solvent-to-substrate mass ratio (ethylene glycol): 4–5:1
- Reaction time: 2 hours
- Key Parameters :
- Cyclization : Potassium carbonate induces ring closure at 80–90°C, yielding 4-phenylimidazole.
This method prioritizes cost-effectiveness and scalability, though the moderate yield necessitates optimization for industrial applications.
Chloromethylation of 4-Phenylimidazole
Direct N-1 Alkylation
Regioselective introduction of the chloromethyl group at the N-1 position is achieved through base-mediated alkylation:
- Deprotonation : Sodium hydride (NaH) deprotonates the N-1 nitrogen (pKa ~14), enhancing nucleophilicity.
- Alkylation : Chloromethyl chloride (ClCH2Cl) reacts with the deprotonated imidazole in tetrahydrofuran (THF) at 0–5°C.
- Stoichiometry : 1.2 equivalents of ClCH2Cl per equivalent of 4-phenylimidazole.
- Reaction Time : 4–6 hours.
- Workup : Quenching with ice-water followed by extraction with ethyl acetate and silica gel chromatography.
Hydroxymethylation-Chlorination Sequential Approach
An alternative two-step strategy mitigates handling hazardous chloromethyl chloride:
- Hydroxymethylation :
- 4-Phenylimidazole reacts with formaldehyde (37% w/w) in dimethylformamide (DMF) at 60°C for 3 hours.
- Product : 1-(Hydroxymethyl)-4-phenylimidazole.
- Yield : 65–70%.
- Chlorination :
- Thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl in dichloromethane at 25°C.
- Reaction Time : 2 hours.
- Yield : 85–90%.
- Overall Yield : 55–63%.
Analytical Validation and Purification
Spectroscopic Characterization
Recrystallization Optimization
Recrystallization from chloroform/n-hexane (1:2 v/v) yields colorless crystals with a melting point of 112–114°C.
Industrial Scalability and Challenges
Solvent and Catalyst Recovery
Ethylene glycol, used in the cyclization step, is recovered via vacuum distillation (15 mmHg, 145°C). Potassium carbonate is filtered and reused, reducing waste.
Regioselectivity Control
Competitive alkylation at N-3 is minimized by:
- Maintaining low temperatures (0–5°C) during ClCH2Cl addition.
- Using bulky bases (e.g., NaH) to favor N-1 deprotonation.
Chemical Reactions Analysis
1-(Chloromethyl)-4-phenylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-phenylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-phenylimidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include inhibition of inflammatory mediators and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Phenylimidazole vs. 4-Phenylimidazole
A critical distinction arises in the binding behavior of positional isomers. highlights that 1-phenylimidazole (1-PI) and 4-phenylimidazole (4-PI) exhibit markedly different dissociation constants (Kd) when interacting with cytochrome P450 enzymes. For P450cam, the Kd values are 0.1 µM for 1-PI versus 40 µM for 4-PI . This disparity stems from steric and electronic factors:
- 1-PI: The nitrogen atom at the 3-position of the imidazole ring remains unoccupied, enabling stronger coordination to the heme iron of P450 enzymes.
- 4-PI : The phenyl group at the 4-position obstructs optimal binding, reducing affinity by ~400-fold .
Table 1: Binding Affinities of Phenylimidazole Isomers
| Compound | Kd (µM) | Target Enzyme | Reference |
|---|---|---|---|
| 1-Phenylimidazole (1-PI) | 0.1 | P450cam | |
| 4-Phenylimidazole (4-PI) | 40 | P450cam |
Chlorinated Benzimidazole Derivatives
describes 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole , a benzimidazole analog with dual chloro-substituted aromatic groups. Key differences include:
- Pharmacological Implications : The additional chlorophenyl group in the benzimidazole derivative may improve lipid solubility and receptor binding, as seen in its evaluation for analgesic and anti-inflammatory activity .
Functional Group Variations: Enilconazole
Enilconazole (), an antifungal agent, shares the imidazole core but differs in substitution:
Table 2: Structural and Functional Comparison
Toxicity Considerations: Bis(Chloromethyl)Ether (BCME)
BCME is a carcinogen due to its ability to alkylate DNA, whereas this compound’s reactivity is moderated by the imidazole ring’s electron-rich environment, reducing direct toxicity risks .
Q & A
Q. What are the standard synthetic routes for 1-(Chloromethyl)-4-phenylimidazole, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-phenylimidazole with chloromethylating agents (e.g., chloromethyl chloride) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 60–80°C, using potassium carbonate as a base to deprotonate the imidazole nitrogen. Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for imidazole:chloromethyl agent) are critical for yields >75% . Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirms the presence of C-Cl (600–800 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and the chloromethyl group (δ 4.5–5.0 ppm). ¹³C NMR distinguishes the imidazole carbons (δ 120–140 ppm) and the chloromethyl carbon (δ 40–45 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ at m/z 207.05) .
Q. What are the common chemical reactions involving the chloromethyl group in this compound?
The chloromethyl group undergoes nucleophilic substitution with amines (e.g., forming secondary amines), thiols (yielding thioethers), or alkoxides (producing ethers). Reaction conditions (e.g., polar aprotic solvents, 50–70°C) and catalysts (e.g., KI for SN2 mechanisms) influence selectivity. Competing elimination reactions may occur at higher temperatures (>80°C) .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives as enzyme inhibitors?
Molecular docking (e.g., using AutoDock Vina) identifies interactions with target enzymes like indoleamine 2,3-dioxygenase (IDO). Key binding residues (e.g., C129 and S167 in IDO) form hydrogen bonds with the imidazole ring, while the chloromethyl group enhances hydrophobic interactions. Derivatives with electron-withdrawing substituents on the phenyl ring show 10-fold higher inhibitory potency than the parent compound .
Q. How do substituent positions on the phenyl ring affect the compound’s reactivity and biological activity?
- Para-substituents (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing nucleophilic substitution rates.
- Ortho-substituents introduce steric hindrance, reducing reaction yields but improving metabolic stability in drug candidates.
- Quantitative structure-activity relationship (QSAR) models correlate logP values (>2.5) with improved blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported synthetic yields or purity data?
- Controlled Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference.
- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water gradient) alongside NMR to detect impurities.
- Solvent Optimization : Replace DMF with acetonitrile for easier post-reaction purification via column chromatography .
Q. How does the crystal structure of this compound derivatives inform solid-state reactivity?
X-ray crystallography reveals intermolecular C-H···Cl interactions (2.9–3.1 Å), stabilizing the lattice and reducing solubility. Halogen bonding between Cl and electron-deficient aromatic systems can direct regioselective modifications in the solid state .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times by 50% while maintaining yields .
- Toxicity Screening : Employ in silico ADMET tools (e.g., SwissADME) to predict hepatotoxicity risks from metabolic epoxidation of the chloromethyl group .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
